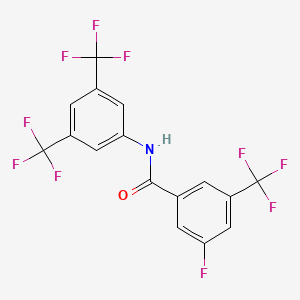
Potassium silver succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium silver succinimide is a compound that combines potassium, silver, and succinimide. Succinimide is an organic compound with the formula (CH₂)₂(CO)₂NH, classified as a cyclic imide . This compound is notable for its applications in various fields, including electroplating and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium silver succinimide can be synthesized through the reaction of succinimide with silver nitrate and potassium carbonate. The reaction typically occurs in an aqueous solution, where succinimide acts as a complexing agent for silver ions . The reaction conditions often involve controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of succinimide silver plating solutions. These solutions contain components such as silver nitrate, succinimide, methylsulfonate, carbonate, and polyethyleneimine . The process involves electroplating, where silver is deposited onto substrates in the presence of succinimide, enhancing the stability and properties of the plating layer.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium silver succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silver oxide and other by-products.
Reduction: Reduction reactions can convert silver ions back to their metallic state.
Substitution: Succinimide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and hydrazine are typical reducing agents.
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include silver oxide, metallic silver, and various substituted succinimide derivatives .
Applications De Recherche Scientifique
Potassium silver succinimide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium silver succinimide involves its interaction with molecular targets and pathways:
Electroplating: In electroplating, succinimide acts as a complexing agent, stabilizing silver ions and facilitating their deposition onto substrates.
Biological Activity: Succinimide derivatives, such as ethosuximide, bind to T-type voltage-sensitive calcium channels, modulating calcium ion entry into cells and exerting anticonvulsant effects.
Comparaison Avec Des Composés Similaires
N-Bromosuccinimide: Used in organic synthesis for bromination reactions.
N-Chlorosuccinimide: Employed as a chlorinating agent in various chemical reactions.
Ethosuximide: A succinimide derivative used as an anticonvulsant.
Uniqueness: Potassium silver succinimide is unique due to its combination of potassium, silver, and succinimide, which imparts specific properties such as enhanced electroplating efficiency and potential biological activities .
Propriétés
Numéro CAS |
67893-50-9 |
|---|---|
Formule moléculaire |
C8H8AgKN2O4 |
Poids moléculaire |
343.13 g/mol |
Nom IUPAC |
potassium;silver;5-oxo-3,4-dihydropyrrol-2-olate |
InChI |
InChI=1S/2C4H5NO2.Ag.K/c2*6-3-1-2-4(7)5-3;;/h2*1-2H2,(H,5,6,7);;/q;;2*+1/p-2 |
Clé InChI |
WQMVVOKCUPKPKL-UHFFFAOYSA-L |
SMILES canonique |
C1CC(=O)N=C1[O-].C1CC(=O)N=C1[O-].[K+].[Ag+] |
Numéros CAS associés |
123-56-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




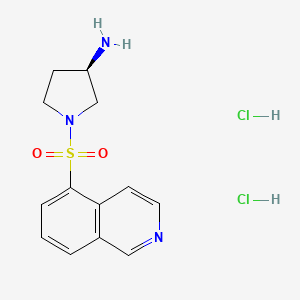

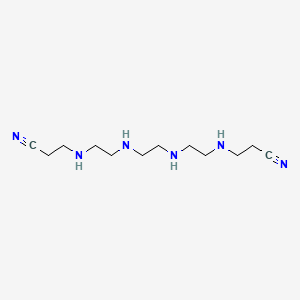

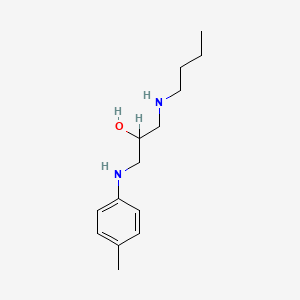
![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
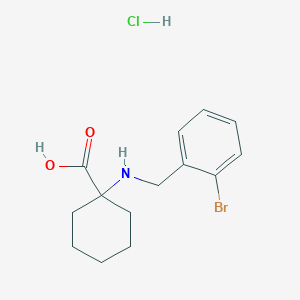

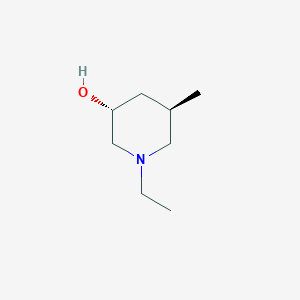
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)
